molecular formula C13H14N4S B1604989 N,N'-Bis(3-pyridinylmethyl)thiourea CAS No. 6965-01-1

N,N'-Bis(3-pyridinylmethyl)thiourea

Cat. No.: B1604989
CAS No.: 6965-01-1
M. Wt: 258.34 g/mol
InChI Key: KWZKQWNJGMWSDK-UHFFFAOYSA-N
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Description

N,N'-Bis(3-pyridinylmethyl)thiourea is a useful research compound. Its molecular formula is C13H14N4S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1,3-bis(pyridin-3-ylmethyl)thiourea is the synthesis of tetrazoles . Tetrazoles are a class of organic heterocyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Mode of Action

1,3-bis(pyridin-3-ylmethyl)thiourea acts as a catalyst in the synthesis of tetrazoles . It is anchored on the surface of modified boehmite nanoparticles (BNPs), which are synthesized from aqueous solutions of NaOH and Al(NO3)3·9H2O . The compound is then used to stabilize a complex of cobalt or samarium on the surface of the BNPs . This results in a highly efficient, retrievable, stable, and organic–inorganic hybrid nanocatalyst .

Biochemical Pathways

The biochemical pathway affected by 1,3-bis(pyridin-3-ylmethyl)thiourea involves the formation of organic heterocyclic compounds such as tetrazole derivatives . The compound’s catalytic activity has been confirmed in the synthesis of these derivatives .

Pharmacokinetics

Its stability and reusability suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of 1,3-bis(pyridin-3-ylmethyl)thiourea is the efficient and selective synthesis of tetrazoles . The compound’s catalytic activity enables the formation of these organic heterocyclic compounds .

Action Environment

The action of 1,3-bis(pyridin-3-ylmethyl)thiourea is influenced by the environment in which it is used. Furthermore, the compound can be reused for several consecutive runs without any re-activation, suggesting that it maintains its efficacy and stability over time .

Properties

IUPAC Name

1,3-bis(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c18-13(16-9-11-3-1-5-14-7-11)17-10-12-4-2-6-15-8-12/h1-8H,9-10H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZKQWNJGMWSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064525
Record name N,N'-Bis(3-pyridinylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6965-01-1
Record name N,N′-Bis(3-pyridinylmethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6965-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N,N'-bis(3-pyridinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N,N'-bis(3-pyridinylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(3-pyridinylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-[bis(3-pyridylmethyl)]thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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